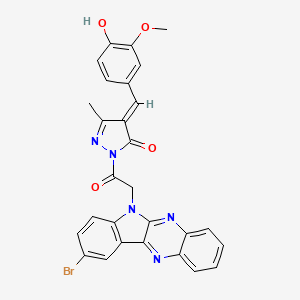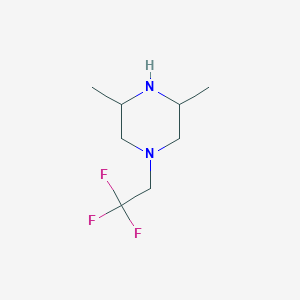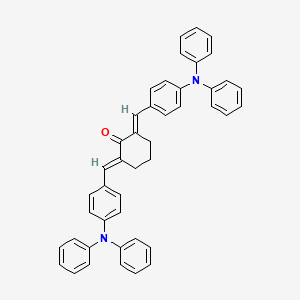
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxy-3-methoxyphenyl)methylene)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound that features multiple functional groups, including indole, quinoxaline, pyrazolone, and methoxybenzylidene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the indolo[2,3-b]quinoxaline core: This could be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the bromo group: This might involve bromination reactions using reagents like N-bromosuccinimide (NBS).
Acetylation: The acetyl group could be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the pyrazolone ring: This could involve condensation reactions between hydrazine derivatives and diketones.
Benzylidene formation: The benzylidene moiety could be introduced through aldol condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazolone ring.
Substitution: The bromo group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It might be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It might be investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Anticancer Activity: It might be studied for its potential anticancer properties.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Agriculture: It might be investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
Receptor Binding: It could exert its effects by binding to and modulating the activity of specific receptors.
相似化合物的比较
Similar Compounds
Indoloquinoxalines: Compounds with similar indoloquinoxaline cores.
Pyrazolones: Compounds with similar pyrazolone rings.
Benzylidene Derivatives: Compounds with similar benzylidene moieties.
Uniqueness
The uniqueness of 1-(2-(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of multiple functional groups, which could confer unique biological activities and chemical reactivity.
属性
CAS 编号 |
119457-28-2 |
|---|---|
分子式 |
C28H20BrN5O4 |
分子量 |
570.4 g/mol |
IUPAC 名称 |
(4E)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20BrN5O4/c1-15-18(11-16-7-10-23(35)24(12-16)38-2)28(37)34(32-15)25(36)14-33-22-9-8-17(29)13-19(22)26-27(33)31-21-6-4-3-5-20(21)30-26/h3-13,35H,14H2,1-2H3/b18-11+ |
InChI 键 |
TZAQLRWZSHXAIJ-WOJGMQOQSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)O)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)



![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)







![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)
